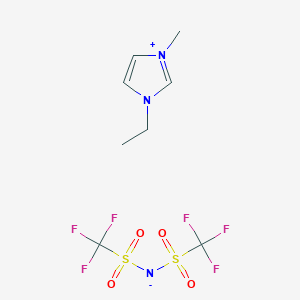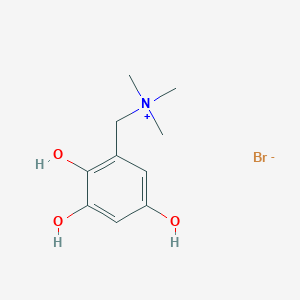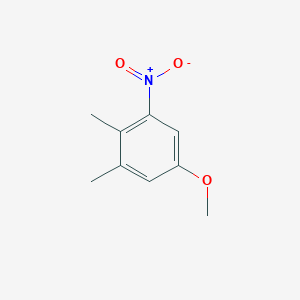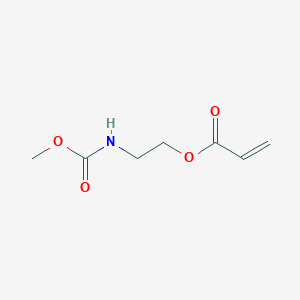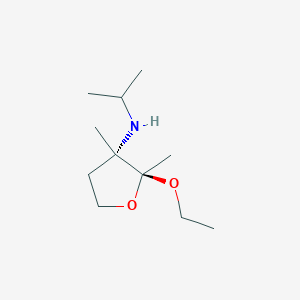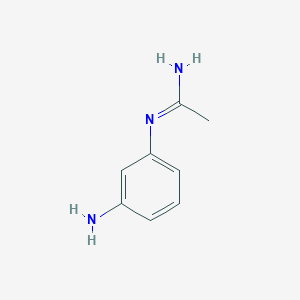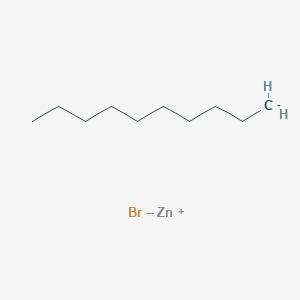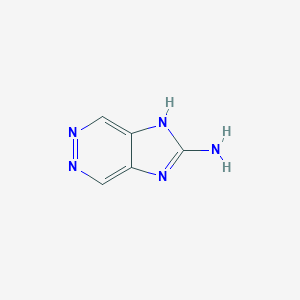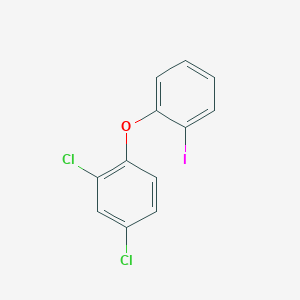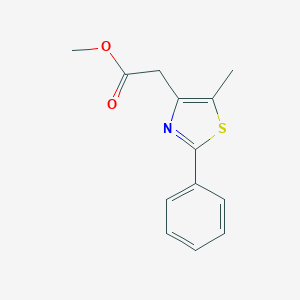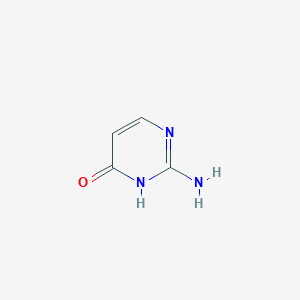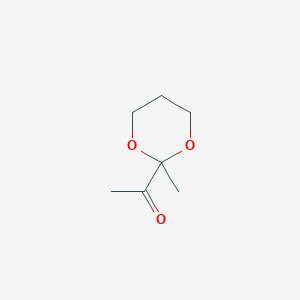
1-(2-Methyl-1,3-dioxan-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-acetyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 2 position and an acetyl group at the same position makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-acetyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 2-Methyl-2-acetyl-1,3-dioxane are similar to laboratory synthesis but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization processes are common .
化学反应分析
Types of Reactions: 2-Methyl-2-acetyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides (e.g., CH3I) and nucleophiles like RLi and RMgX are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
科学研究应用
2-Methyl-2-acetyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane involves its ability to form stable cyclic structures. The formation of oxocarbenium ions and subsequent cyclization are key steps in its reactivity . The compound’s stability and reactivity are influenced by the presence of the methyl and acetyl groups, which affect its interactions with other molecules .
相似化合物的比较
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms but without the methyl and acetyl groups.
2-Methyl-1,3-dioxane: Similar to 2-Methyl-2-acetyl-1,3-dioxane but lacks the acetyl group.
2,2-Dimethyl-1,3-dioxane: Contains two methyl groups at the 2 position, providing different chemical properties.
Uniqueness: 2-Methyl-2-acetyl-1,3-dioxane is unique due to the presence of both a methyl and an acetyl group at the 2 position, which significantly influences its chemical reactivity and stability compared to other 1,3-dioxanes .
属性
CAS 编号 |
165544-13-8 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI 键 |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
规范 SMILES |
CC(=O)C1(OCCCO1)C |
同义词 |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



